4-acetamido-N-(2-(2-(4-ethylphenoxy)ethylsulfonamido)ethyl)benzamide
Description
Properties
IUPAC Name |
4-acetamido-N-[2-[2-(4-ethylphenoxy)ethylsulfonylamino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-3-17-4-10-20(11-5-17)29-14-15-30(27,28)23-13-12-22-21(26)18-6-8-19(9-7-18)24-16(2)25/h4-11,23H,3,12-15H2,1-2H3,(H,22,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMKLJVRINFQSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCS(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparison
Sulfonamido/Acetamido Derivatives
4-Acetamido-N-(2-(4-(N,N-Dimethylsulfamoyl)benzamido)ethyl)benzamide (CAS 1021026-90-3) Structure: Replaces the ethylphenoxy-ethylsulfonamido group with a dimethylsulfamoyl-benzamido moiety. However, reduced lipophilicity may limit membrane permeability .
N-[4-(4-Methoxybenzenesulfonamido)-phenyl]sulfonyl}acetamide Structure: Contains a methoxybenzenesulfonamido group instead of ethylphenoxy-ethylsulfonamido. Key Differences: The methoxy group introduces moderate electron-donating effects, influencing hydrogen-bonding interactions. Crystallographic studies reveal stabilization via N—H···O and C—H···O bonds, suggesting comparable stability to the target compound .
Aminoethyl-Benzamide Derivatives
4-Acetamido-N-(2-(diethylamino)ethyl)benzamide hydrochloride Structure: Features a diethylaminoethyl group instead of the sulfonamido-ethylphenoxy chain. Molecular Formula: C₁₅H₂₄ClN₃O₂ Molecular Weight: 313.82 g/mol Key Differences: The protonated diethylamino group in the hydrochloride salt enhances water solubility but may reduce blood-brain barrier penetration compared to the neutral sulfonamido group in the target compound .
Heterocyclic Analogues
2-Acetamido-N-[4-(phenylsulfonamido)phenyl]benzo[d]thiazole-6-carboxamide (Compound 24) Structure: Replaces the benzamide core with a benzothiazole ring.
Physicochemical and Pharmacological Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility Trends | Potential Applications |
|---|---|---|---|---|---|
| Target Compound | C₂₃H₃₀N₄O₅S* | ~486.6* | Ethylphenoxy, ethylsulfonamido | Moderate lipophilicity | Enzyme inhibition, CNS targets |
| 4-Acetamido-N-(2-(4-(N,N-dimethylsulfamoyl)benzamido)ethyl)benzamide | C₂₀H₂₄N₄O₅S | 432.5 | Dimethylsulfamoyl, benzamido | High polarity | Soluble-targeted therapies |
| 4-Acetamido-N-(2-(diethylamino)ethyl)benzamide hydrochloride | C₁₅H₂₄ClN₃O₂ | 313.82 | Diethylaminoethyl, hydrochloride salt | High water solubility | Ion channel modulation |
| N-[4-(4-Methoxybenzenesulfonamido)-phenyl]sulfonyl}acetamide | C₁₅H₁₆N₂O₆S₂ | 400.4 | Methoxybenzenesulfonamido | Crystalline, moderate solubility | Structural studies, crystallography |
*Estimated based on structural similarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
